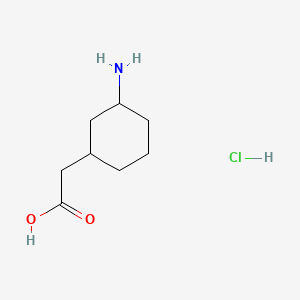
2-(3-Aminocyclohexyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminocyclohexyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of cyclohexane and contains both an amino group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocyclohexyl)acetic acid hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. The intermediate product, 4-aminophenyl acetic acid, is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final product, 4-aminocyclohexyl acetic acid, is then heated to reflux for 1-3 hours in hydrochloric ethanol .
Industrial Production Methods
Industrial production methods for this compound involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(3-Aminocyclohexyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexyl derivatives.
科学研究应用
2-(3-Aminocyclohexyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of 2-(3-Aminocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .
相似化合物的比较
Similar Compounds
- 2-(1-Aminocyclohexyl)acetic acid hydrochloride
- 2-(4-Aminocyclohexyl)acetic acid hydrochloride
Uniqueness
2-(3-Aminocyclohexyl)acetic acid hydrochloride is unique due to the position of the amino group on the cyclohexane ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
属性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
2-(3-aminocyclohexyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H |
InChI 键 |
IPBDSSWLAGCHPS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)N)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Isopropylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12509362.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)

![2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B12509380.png)

![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12509382.png)
![4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole](/img/structure/B12509387.png)
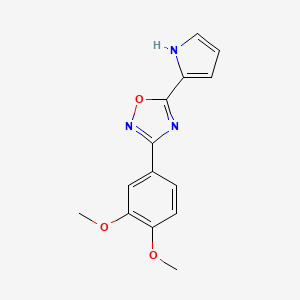
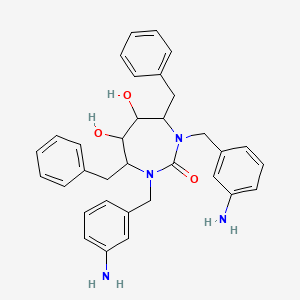
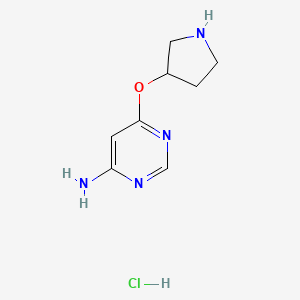
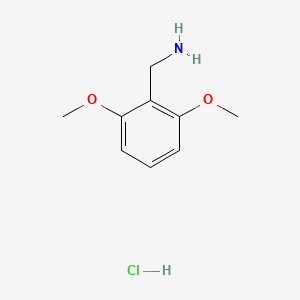
![6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12509421.png)
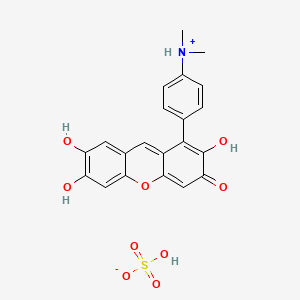
![3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12509441.png)
